Sodium lactate

Descripción general

Descripción

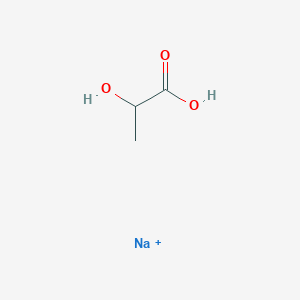

Sodium lactate is the sodium salt of lactic acid, with the chemical formula C₃H₅NaO₃. It is a white, crystalline powder with a mild saline taste. This compound is produced by the fermentation of a sugar source, such as corn or beets, followed by the neutralization of the resulting lactic acid . It is widely used in various industries, including food, cosmetics, and medicine, due to its versatile properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium lactate is typically prepared by the neutralization of lactic acid with sodium hydroxide. The reaction is as follows:

C3H6O3+NaOH→C3H5NaO3+H2O

This reaction is carried out under controlled conditions to ensure the complete conversion of lactic acid to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting a carbohydrate source, such as corn or sugar beets, to produce lactic acid. The lactic acid is then neutralized with sodium hydroxide to form this compound. This process is efficient and cost-effective, making this compound readily available for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Sodium lactate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to produce pyruvate and other intermediates.

Reduction: It can be reduced to form lactic acid.

Substitution: this compound can participate in substitution reactions, where the lactate ion is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products:

Oxidation: Pyruvate and carbon dioxide.

Reduction: Lactic acid.

Substitution: Depending on the reagent used, various lactate derivatives can be formed.

Aplicaciones Científicas De Investigación

Medical Applications

Sodium lactate has garnered attention in clinical settings for its potential therapeutic benefits.

Fluid Resuscitation

Recent studies have highlighted the efficacy of this compound in fluid resuscitation for patients experiencing acute heart failure. A study reported that a 0.5 M this compound infusion over 24 hours significantly increased cardiac output and improved organ function, particularly in ischemic conditions. This effect is attributed to lactate's role as a preferential oxidizable substrate, which helps prevent hyperchloremic acidosis and limits fluid overload despite high sodium levels .

Neurological Conditions

This compound infusion has been explored as a treatment for neurological disorders such as glucose transporter type 1 deficiency syndrome (GLUT1DS) and traumatic brain injury. In a pilot study involving two subjects with GLUT1DS, this compound infusion was associated with improvements in EEG patterns, suggesting potential benefits in managing absence epilepsy .

Retinal Blood Flow

Research indicates that intravenous administration of this compound can enhance retinal blood flow, which may have implications for treating ocular conditions. In one study, lactate infusion increased retinal blood flow significantly at higher infusion rates, demonstrating its potential as a therapeutic agent in ophthalmology .

Food Preservation

This compound is widely used as a food preservative due to its antimicrobial properties. It is effective against various pathogens including Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Its application helps extend the shelf life of perishable products by reducing microbial contamination .

Agricultural Uses

In agriculture, this compound is being investigated for its role in enhancing plant growth and health. Recent studies have shown that this compound can act as a cryoprotectant, improving the physico-chemical properties of fish muscle proteins during freezing, which may also be applicable to plant tissues under stress conditions .

Comprehensive Data Table

The following table summarizes key applications of this compound across different fields:

Case Study 1: Cardiac Performance Improvement

In a clinical trial involving patients with acute heart failure, half-molar this compound infusion was shown to significantly enhance cardiac performance without adverse effects on organ function. The study concluded that this compound serves as an effective treatment option in critically ill patients .

Case Study 2: Neurological Benefits

A proof-of-principle study demonstrated the potential of this compound infusion to mitigate epileptic discharges in GLUT1DS patients not on ketogenic diets. This suggests that this compound may offer a novel therapeutic avenue for managing certain neurological conditions .

Mecanismo De Acción

Sodium lactate exerts its effects through several mechanisms:

Metabolic Pathways: this compound is metabolized to pyruvate, which enters the citric acid cycle to produce energy.

Antimicrobial Action: this compound creates an acidic environment that inhibits the growth of harmful bacteria.

Neuroprotection: Research suggests that this compound may protect neuronal cells from damage induced by high-fat diets.

Comparación Con Compuestos Similares

- Calcium lactate (C₆H₁₀CaO₆)

- Potassium lactate (C₃H₅KO₃)

- Magnesium lactate (C₆H₁₀MgO₆)

Each of these compounds has specific applications based on their solubility, reactivity, and biological effects .

Propiedades

Número CAS |

72-17-3 |

|---|---|

Fórmula molecular |

C3H6NaO3+ |

Peso molecular |

113.07 g/mol |

Nombre IUPAC |

sodium;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1 |

Clave InChI |

NGSFWBMYFKHRBD-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

SMILES isomérico |

CC(C(=O)[O-])O.[Na+] |

SMILES canónico |

CC(C(=O)O)O.[Na+] |

melting_point |

25 °C |

Key on ui other cas no. |

72-17-3 312-85-6 |

Descripción física |

Liquid Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] |

Pictogramas |

Corrosive; Irritant |

Solubilidad |

8.92 M 1000 mg/mL |

Sinónimos |

Lactate, Sodium Sodium Lactate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium lactate is primarily used as an antimicrobial agent in various food products. Studies have shown that it effectively inhibits the growth of numerous food spoilage organisms and pathogens, including Listeria monocytogenes and Salmonella. [, , , , ]

A: Research indicates that this compound exhibits a stronger inhibitory effect on microbial growth compared to sodium chloride at the same molar concentration. This suggests that this compound's antimicrobial activity goes beyond its effect on water activity (aw). []

A: Yes, the antimicrobial efficacy of this compound is generally enhanced at lower pH values. Many bacteria show significantly reduced minimum inhibitory concentrations (MIC) for this compound at pH 5.7 compared to higher pH levels. []

A: No, different microorganisms exhibit varying levels of sensitivity to this compound. For instance, Staphylococcus aureus, Lactococcus spp., and some lactic acid bacteria isolated from spoiled meat were found to be less affected by pH changes. Conversely, yeasts like Debaryomyces hansenii, Candida zeylanoides, and Zygosaccharomyces bailii showed lower sensitivity to this compound compared to bacteria. []

ANone: Research suggests that this compound can be effectively used in applications such as:

- Dipping solutions: A combination of this compound and sodium diacetate effectively reduced Pseudomonas spp. contamination on frankfurters and ham. []

- Extending shelf life: this compound, particularly in combination with sodium acetate, significantly improved the shelf life of raw chicken breasts by inhibiting bacterial growth. []

- Improving quality of frozen fish: this compound acted as a cryoprotectant in frozen ground fish, improving gel strength and folding quality. []

- Controlling spoilage in cooked meat products: this compound, alone or combined with sodium diacetate, inhibited the growth of psychrotrophic clostridia in cook-in-bag turkey breast, preventing spoilage and extending shelf life. []

A: Studies on various meat products, including beef frankfurters [, ], rabbit ham [], and cow sausages [], found that this compound did not negatively affect the texture, saltiness, or flavor. In some cases, it even improved the sensory attributes, such as enhancing the flavor of fresh beef and minimizing flavor deterioration during storage. []

A: Research suggests that this compound can impact meat color. While it contributes to a lighter and whiter appearance in frozen ground fish gels [], it does not produce the characteristic reddish-pink color associated with sodium nitrite in sausages. []

ANone: Research indicates that combining this compound with other antimicrobials can enhance its efficacy. For instance:

- Combining this compound with sodium diacetate showed a synergistic effect in inhibiting microbial growth in frankfurters and ham. [, ]

- Using this compound in combination with sodium acetate resulted in improved control of bacterial growth in raw chicken breasts. []

- In cow sausages, combining this compound with sodium diacetate allowed for a reduction in sodium nitrite while maintaining acceptable product quality. []

ANone: Besides its antimicrobial action, research suggests this compound can:

- Function as a cryoprotectant: In frozen ground fish, this compound helps preserve protein structure during freezing and thawing. []

- Influence the growth and metabolite production of specific bacteria: In a study on Propionibacterium shermanii, this compound affected biomass production and the antibacterial activity of the bacteria's metabolites. []

A: Yes, research indicates that this compound can impact the thermal resistance of some pathogens. For example, adding this compound to ground chicken increased the D-value (time required for a 1-log reduction in population) of Listeria monocytogenes but did not affect Salmonella. []

ANone: this compound (NaC3H5O3) is the sodium salt of lactic acid. While specific structure-activity relationship studies for its antimicrobial effects in food aren't extensively covered in these papers, its structure, containing both hydrophilic and hydrophobic components, likely contributes to its interactions with bacterial cell membranes and influences its activity.

ANone: While the research focuses on the applications and effects of this compound, it does not delve into specific details regarding analytical methods for its detection and quantification in food matrices.

ANone: The research highlights that incorporating this compound into food formulations requires careful consideration of factors like concentration, pH, and potential interactions with other ingredients to ensure both food safety and desired sensory attributes.

A: While not directly addressed, the research implies that the use of this compound as a food additive is subject to regulatory limits. For instance, one study mentioned that the concentrations of this compound and other antimicrobials used were within the limits permitted by the U.S. Department of Agriculture - Food Safety and Inspection Service (USDA-FSIS). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.